molecular formula C19H19N5S B13354077 3-(1-Methyl-3-piperidinyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Methyl-3-piperidinyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13354077
M. Wt: 349.5 g/mol
InChI Key: YYKQYGHICBWCIT-UHFFFAOYSA-N
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Description

The compound 3-(1-methyl-3-piperidinyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class of fused heterocycles, which are characterized by a triazole ring fused with a thiadiazole moiety. This scaffold is pharmacologically significant due to its structural rigidity and ability to interact with biological targets. The substituents at positions 3 and 6 critically influence its bioactivity and physicochemical properties.

Properties

Molecular Formula

C19H19N5S

Molecular Weight

349.5 g/mol

IUPAC Name

3-(1-methylpiperidin-3-yl)-6-naphthalen-1-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H19N5S/c1-23-11-5-8-14(12-23)17-20-21-19-24(17)22-18(25-19)16-10-4-7-13-6-2-3-9-15(13)16/h2-4,6-7,9-10,14H,5,8,11-12H2,1H3

InChI Key

YYKQYGHICBWCIT-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Cyclocondensation of 4-Amino-1,2,4-Triazoles with Bielectrophiles

One of the most prevalent methods involves cyclocondensation reactions using 4-amino-1,2,4-triazoles as key intermediates. These compounds are reacted with various bielectrophiles such as α-bromopropenone, phenacyl bromides, α-tosyloxy ketones, ethyl bromoacetate, hydrazonoyl halides, and α-chloroacetylacetone under reflux conditions, often in the presence of heteropolyacids or acids like polyphosphoric acid (PPA).

Reaction Pathway:

  • The amino and mercapto groups in 4-amino-1,2,4-triazoles act as nucleophiles.
  • Cyclocondensation with bielectrophiles results in the formation of the fused heterocyclic ring system, specifically thetriazolo[3,4-b]thiadiazole core.

Reaction Conditions:

  • Reflux in acetic acid or similar solvents.
  • Catalysis by heteropolyacids or acids such as PPA.
  • Reaction times typically range from 5 to 15 minutes under microwave irradiation for enhanced efficiency.

Example:

  • Synthesis of 3-[(6-substitutedphenyltriazolo[3,4-b]thiadiazol-3-yl)methyl]-2(3H)-benzoxazolone derivatives involves microwave-assisted cyclocondensation of 4-amino-1,2,4-triazoles with substituted benzoic acids or phenylacetic acids.

Reaction of 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol with Carboxylic Acids

This method involves heterocyclization of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with carboxylic acids using phosphorus oxychloride (POCl₃) as a cyclizing agent. The process yields 3-methyl-6-R-triazolo[3,4-b]thiadiazoles.

Reaction Pathway:

  • The thiol group reacts with carboxylic acids under dehydrating conditions.
  • Phosphorus oxychloride facilitates cyclization, forming the fused heterocyclic ring.

Reaction Conditions:

  • Heating in excess phosphorus oxychloride at approximately 140°C.
  • Reaction duration ranges from 5 to 15 minutes under microwave irradiation, leading to high yields.

Example:

  • Synthesis of derivatives with various R groups attached at the 6-position, including naphthyl, methyl, and phenyl substituents, demonstrating the versatility of this approach.

Microwave-Assisted Synthesis ofTriazolo[3,4-b]thiadiazoles

Recent advances have employed microwave irradiation to accelerate heterocyclic synthesis, providing high yields, shorter reaction times, and cleaner products. For instance, microwave-assisted synthesis of 22 derivatives, including those with naphthyl groups, has been reported.

Reaction Pathway:

  • Microwave energy facilitates rapid cyclization of suitable precursors, such as hydrazonoyl halides or Schiff bases derived from amino-triazoles.
  • The process often involves a one-pot reaction sequence, combining multiple steps into a single operation.

Reaction Conditions:

  • Microwave irradiation at 250 W.
  • Reaction times typically between 5 and 15 minutes.
  • Solvent-free conditions or in acetic acid.

Advantages:

  • High regioselectivity.
  • Environmentally benign conditions.
  • High yields (85–97%).

Example:

  • Synthesis of derivatives with various substituents at the 6-position, including naphthyl groups, has been achieved efficiently using this method.

Heterocyclization of Precursors Derived from Benzoxazolone and Related Heterocycles

Another approach involves the heterocyclization of benzoxazolone derivatives with substituted benzoic acids or phenylacetic acids using phosphoryl chloride (POCl₃) under microwave irradiation. This method yields 3-(substituted benzoxazolone)-6-aryl-triazolo[3,4-b]thiadiazoles.

Reaction Pathway:

  • Condensation of 3-(4-pyridyl)-4-amino-5-mercapto-1,2,4-triazole with substituted acids.
  • Cyclization facilitated by POCl₃ under microwave conditions.

Reaction Conditions:

  • Heating at 140°C under microwave irradiation.
  • Short reaction times (5–15 minutes).
  • Recrystallization from suitable solvents yields pure products.

Example:

  • Synthesis of derivatives with naphthyl groups at the 6-position has been reported, indicating the method's applicability for complex substituents.

Summary of Preparation Methods

Method Key Reagents Typical Conditions Advantages Scope
Cyclocondensation with bielectrophiles 4-Amino-1,2,4-triazoles, bielectrophiles Reflux, heteropolyacids, microwave High yields, diversity Wide substituent variation at 5-position
Heterocyclization with carboxylic acids 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol, POCl₃ Microwave, 140°C Short time, high yield Various R groups at 6-position
Microwave-assisted synthesis Hydrazonoyl halides, Schiff bases Microwave irradiation Environmentally friendly, rapid Derivatives with complex substituents, including naphthyl
Benzoxazolone-based heterocyclization Benzoxazolone derivatives, acids Microwave, 140°C High efficiency, short reaction time Functionalized derivatives with diverse substituents

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity stems from its heterocyclic framework and substituents:

a. Nucleophilic Substitution
The triazole ring’s nitrogen atoms act as nucleophiles, enabling reactions with electrophiles (e.g., alkyl halides). The piperidine nitrogen may also participate in such substitutions.

b. Electrophilic Aromatic Substitution
The naphthyl group undergoes electrophilic substitution at ortho/para positions, potentially leading to functionalization (e.g., nitration, halogenation).

c. Cycloaddition Reactions
The thiadiazole ring may participate in cycloadditions (e.g., [3+2] or [4+2] reactions) due to its π-electron system, though specific examples for this compound are not yet documented .

Reactivity Analysis

The compound’s structural features dictate its chemical behavior:

Structural Feature Reactivity
Triazole ringNucleophilic substitution, cycloadditions
Thiadiazole ringElectrophilic substitutions, potential cycloadditions
Naphthyl groupElectrophilic aromatic substitution
Piperidine nitrogenNucleophilic attack (e.g., alkylation, acylation)

Stability and Solubility

  • Chemical stability : Stable under standard conditions; degradation may occur under strong acidic/basic conditions.

  • Solubility : Soluble in organic solvents (e.g., DMSO, ethanol); limited aqueous solubility.

Scientific Research Applications

3-(1-Methyl-3-piperidinyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-3-piperidinyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it can interact with cell membrane receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis and Pharmacological Activities

The pharmacological profile of triazolo-thiadiazoles is highly dependent on substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Activity Comparison of Selected Triazolo-Thiadiazoles
Compound ID Substituent at Position 3 Substituent at Position 6 Key Activity Melting Point (°C) Reference
Target Compound 1-Methyl-3-piperidinyl 1-Naphthyl Inferred: Anticancer/Kinase N/A N/A
5a (Adamantyl derivative) 2-Methylphenyl 1-Adamantyl Antiproliferative Not specified
5d (Indole derivative) 4-Iodophenyl 1H-Indol-3-yl Bcl-2 inhibition 183–185
7c (Nitro-phenyl derivative) N-(2,4-Dimethylphenyl) 4-Nitrophenyl TNF-α inhibition (hypothesized) 176
CPNT (Naphthoxy derivative) (2-Naphthoxy)methyl 4-Chlorophenyl-pyrazolyl Anticancer (Ehrlich Ascitic Carcinoma) N/A
P38 MAPK inhibitor () 2-Chlorophenyl, (4-methoxyphenoxy)methyl - p38 MAPK inhibition Not specified
20a (Azepanyl derivative) Azepan-1-ylmethyl 5-Methylisoxazolyl Structural diversity N/A
Key Observations:
  • Position 6 Substituents : Bulky groups like 1-naphthyl (target compound) and 1-adamantyl () are associated with antiproliferative activity. The naphthoxy group in CPNT () demonstrated potent anticancer effects, suggesting that bulky aromatic systems enhance cytotoxicity .
  • Position 3 Substituents : Nitrogen-containing heterocycles (e.g., piperidinyl, pyridinyl) may improve solubility and kinase binding. For example, the pyridinyl group in and the azepanyl group in highlight the role of heterocycles in modulating pharmacokinetics .

Physicochemical Properties

Melting points for triazolo-thiadiazoles range widely (130–260°C), influenced by substituent polarity and crystallinity. For instance:

  • Nitro-substituted derivatives () melt at 151–176°C .
  • Indole-containing analogs () exhibit higher melting points (183–203°C) due to hydrogen bonding .
    The 1-naphthyl group in the target compound may elevate its melting point compared to smaller aryl substituents.

Pharmacological Implications and Structure-Activity Relationships (SAR)

  • Anticancer Activity : Bulky substituents at position 6 (e.g., 1-naphthyl, adamantyl) correlate with enhanced antiproliferative effects by promoting hydrophobic interactions with cellular targets like Bcl-2 or tubulin .
  • Kinase Inhibition : Heterocyclic groups at position 3 (e.g., piperidinyl, pyridinyl) may improve binding to kinase active sites, as seen in p38 MAPK inhibitors () .
  • Solubility and Bioavailability : Piperidinyl and azepanyl groups () likely enhance solubility, addressing a common limitation of aromatic triazolo-thiadiazoles .

Biological Activity

3-(1-Methyl-3-piperidinyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound belonging to the class of triazolothiadiazines. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition properties. This article reviews the biological activity of this compound based on various studies and findings.

Anticancer Activity

Research indicates that derivatives of triazolothiadiazines exhibit significant cytotoxic potential against various cancer cell lines. A study demonstrated that compounds derived from this class can induce apoptosis in cancer cells by modulating key apoptotic markers such as PARP and caspases. For instance, a specific derivative showed an IC50 value of 0.88 µg/mL for PARP-1 inhibition and 64.65 µM for EGFR inhibition, outperforming standard treatments like Erlotinib in certain assays .

Antimicrobial Properties

Triazolothiadiazine derivatives have been reported to possess antimicrobial activity against a range of pathogens. In vitro studies have shown that these compounds can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

The anti-inflammatory properties of triazolothiadiazine derivatives have been explored in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-α. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Enzyme Inhibition

Triazolothiadiazines have also been identified as potent inhibitors of various enzymes:

  • Carbonic Anhydrase Inhibitors : These compounds can effectively inhibit carbonic anhydrase activity, which is crucial in regulating pH and fluid balance in biological systems.
  • Cholinesterase Inhibitors : They show promise in treating neurodegenerative diseases by inhibiting cholinesterase activity, thereby increasing acetylcholine levels in synaptic clefts .

Case Studies

StudyFindings
Study 1Demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 of 11i showing 38-fold apoptosis compared to control.
Study 2Reported antimicrobial efficacy against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Study 3Evaluated anti-inflammatory effects in a murine model, showing reduced levels of TNF-α and IL-6 after treatment with triazolothiadiazine derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1-Methyl-3-piperidinyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

  • Methodology :

  • Step 1 : Start with the preparation of a hydrazide intermediate (e.g., 2-fluorobenzohydrazide) by reacting substituted hydrazines with carbon disulfide in ethanol under basic conditions (KOH) .
  • Step 2 : Cyclize the intermediate using phosphorus oxychloride (POCl₃) under reflux (6–16 hours) to form the triazole-thiadiazole core .
  • Step 3 : Introduce the naphthyl and piperidinyl substituents via nucleophilic substitution or condensation reactions.
  • Purification : Use recrystallization (ethanol-dimethylformamide mixtures) or HPLC for purity validation (>95%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirm substituent integration .
  • IR Spectroscopy : Identify key functional groups (e.g., C=S stretches at ~1250 cm⁻¹, triazole ring vibrations at ~1600 cm⁻¹) .
  • X-ray Crystallography : Resolve molecular geometry (e.g., planarity of the triazole-thiadiazole core, dihedral angles between substituents) .
  • HPLC : Validate purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the cyclization step?

  • Methodology :

  • Reagent Ratios : Use a 1:1 molar ratio of triazole-thiol precursor to carboxylic acid derivative in POCl₃ .

  • Temperature/Time : Reflux at 110°C for 6–16 hours maximizes cyclization efficiency (yields: 49–65%) .

  • Solvent Systems : Replace ethanol with DMF for higher solubility of aromatic intermediates .

    Condition Yield Reference
    POCl₃, 16 h reflux49%
    DMF solvent, 6 h reflux65%

Q. What structural insights can be gained from crystallographic data?

  • Key Findings :

  • The triazole-thiadiazole core is planar (mean deviation: 0.013 Å), with substituents (naphthyl/piperidinyl) forming dihedral angles of 74–85° relative to the core .
  • Weak C–H···π and S···N interactions stabilize crystal packing, influencing solubility and crystallinity .
    • Methodology : Use Mo Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Refine structures with SHELX-97 .

Q. How can contradictory reports on biological activity (e.g., antifungal vs. anti-inflammatory) be resolved?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Test derivatives with varying R-groups (e.g., methyl, trifluoromethyl) to isolate substituent effects .
  • Target-Specific Assays : Use enzyme inhibition assays (e.g., 14-α-demethylase for antifungal activity) alongside cytokine profiling (TNF-α/IL-1β for anti-inflammatory activity) .
    • Example : A 2-fluorophenyl substituent enhances antifungal activity (IC₅₀ = 12 µM against Candida albicans), while phenoxymethyl groups favor anti-inflammatory effects .

Q. What are the key substituent effects on bioactivity in SAR studies?

  • Methodology :

  • Electron-Withdrawing Groups (e.g., -CF₃): Increase antifungal potency by enhancing target (3LD6 enzyme) binding .

  • Bulky Substituents (e.g., adamantyl): Improve metabolic stability but reduce solubility .

    Substituent (R) Activity Reference
    2-FluorophenylAntifungal (IC₅₀ = 12 µM)
    1-NaphthylAnti-inflammatory (TNF-α ↓40%)

Q. What methodologies validate target engagement in enzyme inhibition studies?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with 14-α-demethylase (PDB: 3LD6). Key residues: Leu376, Tyr131 .
  • In Vitro Assays : Measure IC₅₀ values via spectrophotometric monitoring of ergosterol synthesis inhibition in fungal cultures .

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